molecular formula C21H24N6O3 B2800950 1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 845800-72-8

1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2800950
CAS No.: 845800-72-8
M. Wt: 408.462
InChI Key: KYBNDLBUKQJRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It’s known that the compound has shown activity against p 388 leukemia , suggesting it may interact with cellular components involved in cell proliferation or survival.

Biochemical Pathways

Given its observed antitumor activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

Its solubility in water suggests it may have good bioavailability

Result of Action

The compound has shown activity against P 388 leukemia , indicating it may have antitumor effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is soluble in water , suggesting it may be stable in aqueous environments.

Biological Activity

1,3-Dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple substituents that contribute to its biological activity. The key characteristics include:

  • Imidazo[2,1-f]purine core : Provides a framework for biological interactions.
  • Morpholinoethyl group : Enhances solubility and may influence receptor binding.
  • Dimethyl and phenyl substitutions : Potentially modulate pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. In particular, it has shown activity against PDE4B and PDE10A, which are implicated in mood regulation and cognitive functions .
  • Receptor Modulation : It acts as a ligand for serotonin receptors (5-HT1A and 5-HT7), influencing neurotransmitter systems involved in anxiety and depression .

Pharmacological Effects

The pharmacological effects of this compound have been investigated in various studies:

  • Antidepressant Activity : In vivo studies demonstrated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant-like effects in forced swim tests (FST) in mice . These effects were shown to surpass those of standard anxiolytic medications such as diazepam.
  • Anxiolytic Properties : The compound's ability to modulate serotonin receptors suggests potential applications in treating anxiety disorders .

Case Studies

Several studies have explored the biological activity of related compounds within the imidazo[2,1-f]purine family:

  • Study on Antidepressant Properties :
    • A series of derivatives were synthesized and evaluated for their affinity towards serotonin receptors. The most potent compounds demonstrated significant antidepressant effects in animal models .
  • Pharmacokinetic Studies :
    • Research involving micellar electrokinetic chromatography (MEKC) assessed the lipophilicity and metabolic stability of these compounds. Results indicated favorable pharmacokinetic profiles conducive to therapeutic use .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
1,3-DimethylxanthineLacks morpholinoethyl groupCaffeine-like stimulant
8-EthyltheophyllineContains ethyl groupMild diuretic effects
3-MorpholinoethylxanthineSimilar morpholino substitutionLimited receptor interaction

Properties

IUPAC Name

2,4-dimethyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-23-18-17(19(28)24(2)21(23)29)27-14-16(15-6-4-3-5-7-15)26(20(27)22-18)9-8-25-10-12-30-13-11-25/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBNDLBUKQJRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.